molecular formula C23H16BrN B3331496 4-(3-Bromophenyl)-2,6-diphenylpyridine CAS No. 83993-81-1

4-(3-Bromophenyl)-2,6-diphenylpyridine

Cat. No.: B3331496
CAS No.: 83993-81-1
M. Wt: 386.3 g/mol
InChI Key: DANHLDSMEAQMAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods (like DFT) to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This would involve discussing the chemical reactions that the compound can undergo, the conditions under which these reactions occur, and the products formed .


Physical and Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, stability, etc .

Scientific Research Applications

Photophysical Properties and Complex Formation

  • Iridium Cyclometalated Complexes : 4-(3-Bromophenyl)-2,6-diphenylpyridine has been utilized in the synthesis of iridium biscyclometalated complexes. These complexes exhibit strong visible absorption and long-lived emission, making them potentially valuable for photophysical studies (Polson et al., 2004).

Dye-Sensitized Solar Cells

  • Copper(I)-Based Solar Cells : This compound has been incorporated as an anchoring ligand in copper(I)-containing dyes for n-type dye-sensitized solar cells (DSCs). Its structural features influence the performance of DSCs, highlighting the importance of ligand design in solar energy conversion (Brauchli et al., 2015).

Luminescent Materials

  • Poly(phenylene vinylene) Derivatives : Derivatives of this compound have been synthesized for use in luminescent and laser materials. These materials exhibit unique emission characteristics and are promising for applications in optoelectronics (Karastatiris et al., 2004).

Phosphorescent Host Materials

  • Triphenylpyridine Derivatives : Novel phosphorescent host materials based on triphenylpyridine derivatives have been developed. These materials show excellent thermal stability and high triplet energy levels, making them suitable for use in organic light-emitting diodes (OLEDs) (Zhang et al., 2020).

Cation and Anion Sensing

  • Ditopic N-Crowned Compounds : this compound derivatives have been studied as potential hosts for signaling cationic and anionic guests. These compounds exhibit selective metal coordination and differential anion sensing, useful in analytical chemistry (García-Acosta et al., 2007).

Platinum Carbonyl Complexes

  • Cyclometallation Studies : Research into cyclometallation of diphenylpyridines has led to insights into platinum-platinum interactions in solid-state compounds. This understanding is critical for the development of novel materials with unique electronic and catalytic properties (Newman et al., 2001).

PhotochemicalReactions

  • Photocolouration and Photorearrangement : this compound derivatives undergo interesting photochemical reactions in deaerated media. These reactions, including photocolouration and photorearrangement, have potential applications in photochromic materials (Shibuya et al., 1988).

Coordination Chemistry

  • Regioselective Ortho-Lithiation : This compound has been used in the study of regioselective ortho-lithiation of halopyridines. The insights gained from these studies are crucial for the synthesis of complex organic molecules and pharmaceuticals (Chen et al., 2004).

Fluorescence Studies

  • Luminescent Terpyridine-Diphenylacetylene Hybrid : A fluorescent terpyridyl-diphenylacetylene hybrid incorporating this compound has shown significant green emission attributed to intra-ligand charge transfer states. This property is valuable for developing advanced fluorescent probes and sensors (Ghosh et al., 2015).

Luminescence and Biological Activities

  • Silver(I) Complexes : Studies on cationic silver(I) complexes of this compound derivatives have shown high luminescence quantum yields and potential applications in biological activities, including antimicrobial properties and cell imaging (Wang et al., 2017).

Chemical Synthesis

  • Azine Formation : The compound has been used in the synthesis of azines, demonstrating the intervention of N-phosphinyl-1-azadiene intermediates. These findings are significant for the development of novel organic synthesis methods (Kobayashi et al., 1991).

Molecular Docking and Biological Evaluation

  • Synthesis and Biological Evaluation : New asymmetrical azines of this compound have been synthesized and characterized. Their biological activities, including antiproliferative properties, have been evaluated, highlighting their potential in pharmaceutical research (Ganga & Sankaran, 2020).

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve discussing how the compound interacts with biological systems .

Safety and Hazards

This would involve discussing the safety precautions that need to be taken while handling the compound, its toxicity, and any hazards associated with it .

Future Directions

This would involve discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound .

Properties

IUPAC Name

4-(3-bromophenyl)-2,6-diphenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN/c24-21-13-7-12-19(14-21)20-15-22(17-8-3-1-4-9-17)25-23(16-20)18-10-5-2-6-11-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANHLDSMEAQMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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